molecular formula C21H27N3O4S B2708968 N-methyl-N-(3-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1251680-01-9

N-methyl-N-(3-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Numéro de catalogue: B2708968
Numéro CAS: 1251680-01-9
Poids moléculaire: 417.52
Clé InChI: MFMBEKINAXHURO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-methyl-N-(3-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic small molecule characterized by a complex acetamide backbone. Its structure features:

  • Sulfonyl-linked 4-methylpiperidine: Enhances solubility and may contribute to interactions with enzymes or receptors via hydrogen bonding or charge transfer.
  • 2-oxo-1,2-dihydropyridinyl moiety: A redox-active heterocycle that could participate in π-π stacking or serve as a pharmacophore for kinase or protease inhibition.

This compound is hypothesized to target enzymes such as kinases or proteases, given its sulfonamide and heterocyclic motifs, which are common in inhibitors of these classes .

Propriétés

IUPAC Name

N-methyl-N-(3-methylphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-16-9-12-24(13-10-16)29(27,28)19-8-5-11-23(21(19)26)15-20(25)22(3)18-7-4-6-17(2)14-18/h4-8,11,14,16H,9-10,12-13,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMBEKINAXHURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)N(C)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-methyl-N-(3-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound with significant potential in pharmacological applications. Its structural characteristics suggest various biological activities, particularly in the realm of neuropharmacology and oncology.

Chemical Structure and Properties

The compound has the molecular formula C21H27N3O4SC_{21}H_{27}N_{3}O_{4}S and a molecular weight of 417.52 g/mol. The detailed structural formula indicates the presence of multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC21H27N3O4S
Molecular Weight417.52 g/mol
PurityTypically 95%

The biological activity of N-methyl-N-(3-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies indicate that it may act as an allosteric modulator for metabotropic glutamate receptors (mGluRs), which are crucial in mediating synaptic transmission and plasticity.

Key Findings:

  • Neurotransmitter Modulation : The compound exhibits potential as a modulator for mGluR pathways, influencing calcium signaling and neurotransmitter release.
  • Inhibition of Cancer Cell Proliferation : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anti-cancer properties.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

In Vitro Studies

  • Cell Proliferation Assays : The compound was tested against various cancer cell lines (e.g., HeLa, MCF7) using MTT assays, showing a dose-dependent inhibition of cell growth.
  • Neuropharmacological Effects : Experiments measuring calcium influx in neuronal cells indicated that the compound could modulate glutamate-induced calcium signaling.

In Vivo Studies

Animal models have demonstrated that administration of this compound can lead to significant changes in behavior associated with anxiety and depression, indicating potential therapeutic effects in neuropsychiatric disorders.

Case Study 1: Anti-Cancer Activity

A study conducted on breast cancer cells showed that treatment with N-methyl-N-(3-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide resulted in a 60% reduction in cell viability at a concentration of 10 µM after 48 hours.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, the compound was administered to mice subjected to oxidative stress. Results indicated a significant reduction in markers of neuronal damage compared to control groups.

Applications De Recherche Scientifique

Antinociceptive Properties

Research indicates that compounds similar to N-methyl-N-(3-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide exhibit antinociceptive effects. For instance, a study demonstrated that derivatives of this compound could serve as positive allosteric modulators of cannabinoid receptors, which play a crucial role in pain modulation .

Anticonvulsant Activity

The compound's structural similarities to known anticonvulsants suggest potential efficacy in treating seizure disorders. A series of related compounds were synthesized and tested for anticonvulsant activity using models such as the maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screening . These studies highlight the relevance of the compound in developing new anticonvulsant therapies.

Antimicrobial Activity

Studies have also explored the antimicrobial properties of compounds with similar structures. For example, derivatives tested against various bacterial strains showed promising results, indicating that modifications to the sulfonamide group can enhance antimicrobial efficacy .

Case Study 1: Pain Management

In an experimental model of neuropathic pain, a compound structurally related to N-methyl-N-(3-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide was administered to assess its antinociceptive properties. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a therapeutic agent for chronic pain conditions .

Case Study 2: Seizure Disorders

A research team synthesized various analogs of this compound and evaluated their anticonvulsant properties. The findings revealed that specific modifications improved efficacy in seizure models, paving the way for further development into clinical applications for epilepsy treatment .

Data Table: Summary of Research Findings

Study Compound Application Findings
C2AntinociceptivePositive modulation of CB receptors; effective in neuropathic pain models.
Analog AAnticonvulsantSignificant anticonvulsant activity; effective in MES and scPTZ tests.
Derivative BAntimicrobialEffective against Gram-positive and Gram-negative bacteria; structure-dependent efficacy.

Comparaison Avec Des Composés Similaires

Key Features :

  • 4-Ethoxyphenyl and trifluoromethoxyphenyl groups : Electron-withdrawing substituents that enhance metabolic stability and membrane permeability.
  • Pyridinylmethyl side chain : May facilitate binding to nicotinic acetylcholine receptors or metal ions.

Comparison :

  • The pyrido[2,3-d]pyrimidinone core in Compound 1 offers a larger aromatic surface area compared to the dihydropyridinyl group in the target compound, suggesting divergent binding modes.
  • The trifluoromethoxy group in Compound 1 increases lipophilicity (LogP ~3.5) relative to the target’s 4-methylpiperidine sulfonyl group (estimated LogP ~2.8) .

Compound 2: 2-[8-(3-Methyl-1-piperidinyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Key Features :

  • 3-Methylpiperidinyl and methylsulfanylphenyl groups : The methylsulfanyl group may improve solubility via polarizable sulfur atoms, while the methylpiperidine enhances CNS penetration.

Comparison :

  • The triazolopyrazinone core in Compound 2 is structurally distinct from the target’s dihydropyridinyl system, likely conferring selectivity for different enzyme isoforms.
  • The methylsulfanyl group in Compound 2 introduces a sulfur-mediated hydrogen-bonding capability absent in the target compound’s structure .

Data Table: Comparative Analysis

Parameter Target Compound Compound 1 Compound 2
Core Structure 2-oxo-1,2-dihydropyridinyl Pyrido[2,3-d]pyrimidin-4-one Triazolo[4,3-a]pyrazin-3-one
Key Substituents 4-methylpiperidine sulfonyl, 3-methylphenyl Trifluoromethoxyphenyl, ethoxyphenyl Methylpiperidinyl, methylsulfanylphenyl
Molecular Weight (Da) ~450 (estimated) 628.63 482.58
LogP (Predicted) 2.8 3.5 3.2
Hypothesized Targets Kinases, proteases Topoisomerases, kinases Kinases, phosphodiesterases

Research Findings and Mechanistic Insights

  • Target Compound : Preliminary docking studies suggest strong affinity for cyclin-dependent kinases (CDKs) due to sulfonyl-piperidine interactions with ATP-binding pockets .
  • Compound 1: Demonstrates nanomolar IC₅₀ values against topoisomerase II in vitro, attributed to intercalation via its pyridopyrimidinone core .
  • Compound 2: Shows moderate inhibition (IC₅₀ ~1.2 µM) of PDE4B, likely due to triazolopyrazinone interactions with the catalytic domain .

Q & A

Q. Characterization methods :

  • HPLC/MS : Monitor reaction progress and purity of intermediates .
  • NMR : Confirm regiochemistry of substitutions (e.g., sulfonyl group position) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline intermediates .

Basic: How does the sulfonyl-piperidine moiety influence the compound’s physicochemical properties?

Answer:
The 4-methylpiperidinylsulfonyl group contributes to:

  • Solubility : Sulfonyl groups enhance water solubility via hydrogen bonding, critical for in vitro assays .
  • Metabolic stability : Piperidine rings reduce susceptibility to oxidative metabolism, as shown in similar N-substituted acetamides .
  • Conformational rigidity : Sulfonamides restrict rotational freedom, potentially improving target binding specificity .

Q. Methodological validation :

  • LogP measurements : Compare partition coefficients of analogs with/without the sulfonyl group .
  • Stability assays : Incubate the compound in liver microsomes to assess metabolic degradation rates .

Advanced: How can structural contradictions in biological activity data be resolved (e.g., conflicting IC50 values across studies)?

Answer:
Discrepancies may arise from:

  • Conformational polymorphism : Crystal structure variations (e.g., dihedral angles between pyridinone and phenyl rings) alter binding pocket interactions .
  • Assay conditions : Differences in buffer pH or co-solvents (e.g., DMSO concentration) can modulate solubility and activity .

Q. Resolution strategies :

  • Co-crystallization : Determine the compound’s bound conformation with target proteins .
  • Dose-response standardization : Use fixed DMSO concentrations (<0.1%) and replicate assays across multiple labs .

Advanced: What experimental design (DoE) approaches optimize yield in multi-step synthesis?

Answer:
Key factors for optimization :

  • Temperature : Higher temperatures accelerate cyclization but may promote side reactions (e.g., decomposition of the dihydropyridinone core) .
  • Catalyst loading : Pd-based catalysts for coupling steps require precise stoichiometry to avoid metal contamination .

Q. DoE workflow :

Screening : Use fractional factorial designs to identify critical variables (e.g., solvent polarity, reaction time).

Response surface modeling : Apply central composite design to map optimal conditions for sulfonylation yield .

Validation : Confirm reproducibility across 3+ batches using HPLC purity >98% as a success criterion .

Advanced: How can computational modeling predict the compound’s selectivity for kinase targets?

Answer:
In silico methods :

  • Docking simulations : Use AutoDock Vina to model interactions with ATP-binding pockets of kinases (e.g., CDK2 vs. Aurora B) .
  • MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates favorable target engagement .

Q. Validation :

  • Kinase profiling panels : Test against 50+ kinases at 1 µM to confirm computational predictions .
  • Mutagenesis studies : Introduce point mutations (e.g., gatekeeper residues) to validate predicted binding contacts .

Basic: What spectroscopic techniques are essential for confirming the compound’s regiochemistry?

Answer:

  • 1H-13C HSQC NMR : Assign coupling between the methyl group on the phenyl ring and adjacent protons to confirm substitution pattern .
  • IR spectroscopy : Identify sulfonyl S=O stretches (~1350-1300 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • HRMS : Exact mass analysis (error <5 ppm) verifies molecular formula, excluding isobaric impurities .

Advanced: How do crystallographic data inform SAR for analogs with modified piperidine substituents?

Answer:

  • Hydrogen bonding : Piperidine nitrogen orientation (axial/equatorial) affects sulfonyl group interactions with catalytic lysine residues in kinases .
  • Steric effects : 4-Methyl substitution minimizes clashes with hydrophobic pockets, as seen in co-crystal structures of related acetamides .

Q. SAR workflow :

Synthesize analogs with bulkier piperidine substituents (e.g., 4-ethyl, 4-cyclohexyl).

Compare IC50 values in enzymatic assays and correlate with crystallographic ΔG calculations .

Basic: What purification techniques are optimal for isolating the final compound?

Answer:

  • Flash chromatography : Use silica gel with gradient elution (hexane/EtOAc to CH₂Cl₂/MeOH) to remove unreacted sulfonyl chloride .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>99% by HPLC) .
  • Prep-HPLC : Employ C18 columns with 0.1% TFA in acetonitrile/water for challenging separations .

Advanced: How can metabolic stability be improved without compromising target affinity?

Answer:
Strategies :

  • Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) to slow CYP450-mediated oxidation .
  • Bioisosteres : Substitute the methylpiperidine with a morpholine ring to reduce logD while maintaining H-bond capacity .

Q. Validation :

  • Microsomal stability assays : Measure t1/2 in human liver microsomes; aim for >60 minutes .
  • SPR binding assays : Confirm KD ≤100 nM post-modification .

Advanced: What statistical methods resolve batch-to-batch variability in biological assays?

Answer:

  • ANOVA : Identify significant variability sources (e.g., cell passage number, compound storage time) .
  • QC samples : Include a reference compound in each assay plate to normalize inter-run variability .
  • Mixed-effects modeling : Account for random effects (e.g., operator skill) using R/lme4 .

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